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Compound of Interest

Compound Name: 4-Bromo-4'-iodobiphenyl

Cat. No.: B185808

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromo-4'-iodobiphenyl (CAS No. 105946-82-5). Aimed at researchers,
scientists, and professionals in drug development, this document details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this
compound, presenting the data in a clear, accessible format.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of 4-Bromo-4'-iodobiphenyl.

1H NMR Data (CDCls)

Chemical Shift (ppm) Description

7.62 (d, J=8.5 Hz, 2H)
7.51 (d, J=8.5 Hz, 2H)
7.40 (d, J=8.5 Hz, 2H)
7.28 (d, J=8.5 Hz, 2H)
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13C NMR Data (CDCls)

Chemical Shift (ppm) Assignment
140.4 C

138.0 C

132.3 CH

128.8 CH

128.4 CH

122.0 C

94.0 C-l

IR Spectroscopy Data

Wavenumber (cm~1) Assignment

3080 - 3030

Aromatic C-H Stretch

1580, 1480, 1380

Aromatic C=C Stretch

1070, 1000 C-H in-plane bending

820 p-substituted benzene C-H out-of-plane bending
1010 C-Br Stretch

~500 C-I Stretch
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Mass Spectrometry (MS) Data

m/z Relative Intensity (%)
358 100

360 97.9

231 40

152 35

76 25

Experimental Protocols

The acquisition of the spectroscopic data presented above requires precise experimental
procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Bromo-4'-iodobiphenyl (approximately 10-20 mg) is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), and transferred to a 5 mm NMR tube. *H and 3C NMR
spectra are then acquired on a spectrometer operating at a frequency of 400 MHz for proton
and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (6=0.00). For 13C NMR, a sufficient number of
scans are accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample like 4-Bromo-4'-iodobiphenyl, the Attenuated Total Reflectance (ATR)
technique is a common and convenient method. A small amount of the powdered sample is
placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The
spectrum is then recorded over the range of 4000-400 cm™1. Alternatively, a potassium bromide
(KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and
pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)
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Mass spectra are obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute
solution of 4-Bromo-4'-iodobiphenyl in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate) is injected into the GC. The compound is then separated on a capillary column
and introduced into the mass spectrometer. Electron ionization (El) at 70 eV is a standard
method for generating the mass spectrum, providing information about the molecular ion and

fragmentation patterns.

Visualization of Experimental Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagram outlines the key
steps from sample preparation to data interpretation.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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